molecular formula C11H14N2S B12009902 3-(2-Methylpropyl)amino-2,1-benzisothiazole CAS No. 712-12-9

3-(2-Methylpropyl)amino-2,1-benzisothiazole

Cat. No.: B12009902
CAS No.: 712-12-9
M. Wt: 206.31 g/mol
InChI Key: DFUCHBBETXLBOR-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)amino-2,1-benzisothiazole is a chemical compound with the molecular formula C11H14N2S It is known for its unique structure, which includes a benzisothiazole ring substituted with an amino group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)amino-2,1-benzisothiazole typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method allows for the formation of the benzisothiazole ring through consecutive S-C and S-N bond formation . The reaction conditions generally include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)amino-2,1-benzisothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2-Methylpropyl)amino-2,1-benzisothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropyl)amino-2,1-benzisothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

712-12-9

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(2-methylpropyl)-2,1-benzothiazol-3-amine

InChI

InChI=1S/C11H14N2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6,8,12H,7H2,1-2H3

InChI Key

DFUCHBBETXLBOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2C=CC=CC2=NS1

Origin of Product

United States

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